Enzymatic CtBP Inhibitory Potency Comparison
In a head-to-head enzymatic inhibition study under standardized conditions (pH 7.1, 25°C), the target compound 3-(4-chlorophenyl)-2-(hydroxyimino)propanoic acid demonstrated an IC₅₀ value of 0.18 μM against human CtBP [1]. This represents a quantifiable 1.33-fold potency enhancement relative to the unsubstituted phenyl analog (IC₅₀ = 0.24 μM) and a 1.67-fold enhancement relative to the 4-fluoro analog (IC₅₀ = 0.30 μM) in the same assay system [2]. The 3-chloro positional isomer (IC₅₀ = 0.17 μM) exhibited comparable potency to the 4-chloro compound, confirming that chloro substitution—regardless of position—confers superior inhibition compared to hydrogen or fluoro substitution [3].
| Evidence Dimension | CtBP enzymatic inhibition (IC₅₀, μM) |
|---|---|
| Target Compound Data | 0.18 μM |
| Comparator Or Baseline | Unsubstituted phenyl: 0.24 μM; 4-Fluoro: 0.30 μM; 3-Chloro: 0.17 μM |
| Quantified Difference | 1.33-fold more potent than unsubstituted phenyl; 1.67-fold more potent than 4-fluoro analog |
| Conditions | pH 7.1, 25°C; CtBP dehydrogenase assay; Homo sapiens enzyme |
Why This Matters
A 1.33-fold improvement in biochemical IC₅₀ directly reduces compound consumption and material costs in high-throughput screening campaigns while maintaining sufficient target engagement for mechanistic studies.
- [1] BRENDA Enzyme Database. IC₅₀ Values for CtBP (EC 1.1.1.428) Inhibitors. 3-(4-chlorophenyl)-2-(hydroxyimino)propanoic acid entry. View Source
- [2] BRENDA Enzyme Database. IC₅₀ Values: 2-(hydroxyimino)-3-phenylpropanoic acid (0.24 μM); 3-(4-fluorophenyl)-2-(hydroxyimino)propanoic acid (0.30 μM). View Source
- [3] Korwar S, Morris BL, Parikh HI, et al. Bioorg Med Chem. 2016;24(12):2707-2715. View Source
